REACTION_SMILES
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[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:1][CH:2]1[NH:3][C:4](=[O:13])[O:5][CH:6]1[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[c:19]1([CH2:25][C:26](=[O:27])[Cl:28])[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][CH:2]1[N:3]([C:26]([CH2:25][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:27])[C:4](=[O:13])[O:5][CH:6]1[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1NC(=O)OC1c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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CC1C(c2ccccc2)OC(=O)N1C(=O)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |